molecular formula C9H11NO2 B1460095 DL-Phenylalanine-2-D1 CAS No. 14246-24-3

DL-Phenylalanine-2-D1

Cat. No. B1460095
CAS RN: 14246-24-3
M. Wt: 166.19 g/mol
InChI Key: COLNVLDHVKWLRT-QYKNYGDISA-N
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Description

DL-Phenylalanine-2-D1 is a labelled form of DL-Phenylalanine . Phenylalanine is an α-amino acid that is essential for humans and is found in the breast milk of mammals . It is commonly used as a dietary supplement .


Molecular Structure Analysis

The molecular formula of this compound is C6H5CH2CD(NH2)COOH . Its molecular weight is 166.20 . For a detailed molecular structure, it would be best to refer to specific scientific literature or databases.


Physical And Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature away from light and moisture .

Scientific Research Applications

Crystal Growth and Material Science

DL-Phenylalanine has been studied for its role in crystal growth, showing potential applications in material science. The crystallization of DL-phenylalanine in silica gel under suitable pH conditions was achieved using the reduction of solubility method. The grown crystals were characterized by density measurement, X-ray powder diffraction, Fourier transform infrared spectroscopy, and thermogravimetric analysis, highlighting the material's properties for various scientific and industrial applications (Ramachandran & Natarajan, 2007).

Nutritional Studies

Research into DL-phenylalanine's solubility and stability in aqueous solutions under different processing conditions such as temperature and pH was conducted with implications for the development of DL-phenylalanine-containing beverages. This study indicated the amino acid's valuable stability and high solubility under various conditions, suggesting its potential for inclusion in nutritional products and drinks (김인호 et al., 2007).

Biochemical and Molecular Biology Applications

DL-Phenylalanine and its derivatives play a crucial role in biochemical and molecular biology research. For instance, the effects of phenylalanine and threonine oligopeptides on milk protein synthesis in cultured bovine mammary epithelial cells were investigated, showing that peptide-bound phenylalanine at certain concentrations significantly enhanced αs1 casein gene expression and milk protein synthesis compared with equivalent amounts of free phenylalanine. This finding suggests the importance of phenylalanine and its derivatives in biochemical pathways related to protein synthesis and expression (Zhou et al., 2015).

Enzymatic and Biosensor Applications

Studies on DL-Phenylalanine have also extended to enzymatic and biosensor applications. For example, the enzymatic conversion of DL-phenylalanine using phenylalanine deaminase from Bacillus megaterium was investigated to obtain D-phenylalanine, demonstrating the potential for enzymatic resolution in biotechnological applications. This process highlights the capability of specific enzymes to selectively act on DL-phenylalanine for the production of its enantiomers, which have significant implications in pharmaceutical synthesis (Jiao Qing-cai, 2006).

Mechanism of Action

Target of Action

DL-Phenylalanine-2-D1 primarily targets dopamine receptors in the brain . Dopamine receptors are widely distributed within the brain where they play critical roles in motor functions, motivation, and cognition . The compound also interacts with other targets such as Kynurenine–oxoglutarate transaminase 1 and Corticoliberin .

Mode of Action

This compound interacts with its targets through a high-affinity transport mechanism . It is involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan . This interaction results in changes in the cellular activity and function of these targets.

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine . In addition, this compound is involved in the shikimate pathway, which leads to the production of phenylalanine and tyrosine .

Pharmacokinetics

It is known that this compound is distributed to the various tissues of the body via the systemic circulation . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

This compound has significant effects at the molecular and cellular levels. It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It has been studied for its potential antidepressant activities in both in-vitro and in-vivo models .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body, the pH of the environment, and the temperature . .

Biochemical Analysis

Biochemical Properties

DL-Phenylalanine-2-D1 participates in several biochemical reactions, primarily as a precursor to other important biomolecules. It interacts with enzymes such as phenylalanine hydroxylase, which converts it to tyrosine, a precursor for neurotransmitters like dopamine, norepinephrine, and epinephrine . Additionally, this compound interacts with large neutral amino acid transporters (LAT1), facilitating its cellular uptake . These interactions are crucial for maintaining amino acid balance and supporting neurotransmitter synthesis.

Cellular Effects

This compound influences various cellular processes, including protein synthesis and neurotransmitter production. It affects cell signaling pathways by serving as a precursor to dopamine and norepinephrine, which are vital for mood regulation and cognitive functions . Furthermore, this compound impacts gene expression by modulating the levels of these neurotransmitters, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to phenylalanine hydroxylase, facilitating its conversion to tyrosine . This conversion is essential for the synthesis of catecholamines, which play a significant role in neurotransmission. Additionally, this compound may influence enzyme activity by acting as a competitive inhibitor or substrate, thereby modulating metabolic flux and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of neurotransmitter synthesis and metabolic regulation . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, it can enhance cognitive function and mood by increasing the levels of dopamine and norepinephrine . At high doses, it may lead to adverse effects such as oxidative stress and mitochondrial dysfunction . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the phenylalanine and tyrosine metabolism pathways . It interacts with enzymes such as phenylalanine hydroxylase and tyrosine hydroxylase, facilitating the production of neurotransmitters and other bioactive molecules . These interactions are critical for maintaining metabolic homeostasis and supporting various physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported by large neutral amino acid transporters (LAT1), which facilitate its uptake and distribution . This transport mechanism ensures that this compound reaches its target sites, where it can participate in metabolic reactions and influence cellular function. Additionally, its distribution within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. This localization is crucial for its activity and function, as it allows this compound to participate in metabolic reactions and influence cellular processes at the subcellular level .

properties

IUPAC Name

2-amino-3-(2-deuteriophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/i4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-QYKNYGDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.
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Synthesis routes and methods II

Procedure details

3 g of L-phenylalanine, 90 ml of 80% propionic acid and 0.3 ml (0.2 mole per mole of L-phenylalanine) of n-butyraldehyde were admixed. The mixture was stirred at 100° C. for 3 hours. After the reaction, the mixture was condensed to dryness, and 10 ml of methanol were added to the residue. The methanolic mixture was ice-cooled, and the crystalline precipitates were collected by filtration. 2.70 g of DL-phenylalanine were thereby obtained.
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0.3 mL
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90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Phenylalanine-2-D1
Reactant of Route 2
DL-Phenylalanine-2-D1
Reactant of Route 3
DL-Phenylalanine-2-D1
Reactant of Route 4
DL-Phenylalanine-2-D1
Reactant of Route 5
DL-Phenylalanine-2-D1
Reactant of Route 6
DL-Phenylalanine-2-D1

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